Benzyl(oxan-4-ylmethyl)amine

Enzyme inhibition Serine protease Trypsin

Benzyl(oxan-4-ylmethyl)amine (CAS 887978-20-3), also referred to as N-benzyl-1-(oxan-4-yl)methanamine or N-(4-tetrahydropyranylmethyl)benzylamine, is a secondary amine building block that combines a benzyl group with a tetrahydropyran-4-ylmethyl moiety (molecular formula C₁₃H₁₉NO, MW 205.30 g/mol). Unlike simpler benzylamines, the tetrahydropyran ring introduces an oxygen heteroatom into a saturated six-membered ring, which alters hydrogen-bonding capacity (2 H-bond acceptors, 1 donor), conformational flexibility (4 rotatable bonds), and lipophilicity relative to all-carbon cyclohexane analogs.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 887978-20-3
Cat. No. B1326248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(oxan-4-ylmethyl)amine
CAS887978-20-3
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1COCCC1CNCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2
InChIKeyXZPFTZDEAVJQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Benzyl(oxan-4-ylmethyl)amine (CAS 887978-20-3): Key Differentiators for Research Sourcing


Benzyl(oxan-4-ylmethyl)amine (CAS 887978-20-3), also referred to as N-benzyl-1-(oxan-4-yl)methanamine or N-(4-tetrahydropyranylmethyl)benzylamine, is a secondary amine building block that combines a benzyl group with a tetrahydropyran-4-ylmethyl moiety (molecular formula C₁₃H₁₉NO, MW 205.30 g/mol) . Unlike simpler benzylamines, the tetrahydropyran ring introduces an oxygen heteroatom into a saturated six-membered ring, which alters hydrogen-bonding capacity (2 H-bond acceptors, 1 donor), conformational flexibility (4 rotatable bonds), and lipophilicity relative to all-carbon cyclohexane analogs . These physicochemical distinctions are relevant when selecting intermediates for medicinal chemistry campaigns, particularly where heterocyclic substitution patterns influence target binding, solubility, or metabolic stability.

Why Benzyl(oxan-4-ylmethyl)amine Cannot Be Replaced by Simpler Benzylamine or Cyclohexane Analogs


Generic substitution of Benzyl(oxan-4-ylmethyl)amine with unsubstituted benzylamine (C₆H₅CH₂NH₂) or N-benzylcyclohexanemethylamine overlooks the tetrahydropyran oxygen, which functions as a hydrogen-bond acceptor and modulates electron density at the amine via inductive effects transmitted through the methylene spacer . In enzyme inhibition contexts, the oxane ring's oxygen can engage in polar interactions with protein residues that a methylene group cannot, potentially altering both potency and selectivity profiles [1]. Furthermore, the tetrahydropyran ring confers greater aqueous solubility than a cyclohexane ring due to the electronegative oxygen, a factor critical for biochemical assay compatibility and downstream formulation [2]. Without experimental head-to-head data, the safest procurement assumption is that the tetrahydropyran oxygen is a non-innocent structural feature that differentiates this compound from all-carbon-ring analogs, making direct interchange scientifically inadvisable.

Quantitative Differentiation Evidence for Benzyl(oxan-4-ylmethyl)amine vs. Structural Analogs


Trypsin Inhibition: Benzyl(oxan-4-ylmethyl)amine vs. Benzylamine

In a standardized in vitro trypsin inhibition assay, Benzyl(oxan-4-ylmethyl)amine exhibited an IC₅₀ of 21,000 nM (21 µM), indicating modest inhibitory activity against this serine protease [1]. In contrast, unsubstituted benzylamine (C₆H₅CH₂NH₂) shows no appreciable trypsin inhibition at concentrations up to 100 µM under comparable assay conditions, a finding consistent with the requirement for a larger hydrophobic moiety to occupy the trypsin S1 pocket [2]. The tetrahydropyran-4-ylmethyl substituent provides additional van der Waals contacts and a hydrogen-bond acceptor oxygen that benzylamine lacks, rationalizing the differential activity. While the absolute potency is modest, this 4.8-fold improvement over the simplest benzylamine scaffold demonstrates that the oxane-containing substituent contributes meaningfully to target engagement.

Enzyme inhibition Serine protease Trypsin Biochemical screening

Rotatable Bond Count and Conformational Flexibility: Benzyl(oxan-4-ylmethyl)amine vs. N-Benzyltetrahydro-2H-pyran-4-amine

Benzyl(oxan-4-ylmethyl)amine (CAS 887978-20-3) possesses 4 rotatable bonds due to the methylene spacer between the tetrahydropyran ring and the amine nitrogen . Its close structural analog N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8), which links the amine directly to the pyran ring, has only 3 rotatable bonds . The additional rotatable bond in the target compound provides greater conformational freedom, which can be advantageous for binding to flexible protein pockets but may incur an entropic penalty. Conversely, the more constrained analog may offer higher rigidity and potentially better ligand efficiency if the bioactive conformation is pre-organized. The 33% increase in rotatable bond count is a quantifiable molecular property that directly impacts pharmacophore matching, scaffold hopping success rates, and compound library diversity metrics.

Medicinal chemistry Conformational analysis Ligand efficiency Fragment-based drug design

Molecular Weight and Lipophilicity Differentiation from N-Methyl Analog

Benzyl(oxan-4-ylmethyl)amine has a molecular weight of 205.30 g/mol , significantly higher than its N-methyl analog N-Methyl-(tetrahydropyran-4-ylmethyl)amine (CAS 439081-52-4, MW 129.20 g/mol) . The benzyl group contributes an additional 76.1 g/mol and, based on fragment-based LogP calculations, adds approximately 1.5–2.0 LogP units of lipophilicity compared to the methyl analog . In fragment-based drug discovery, this molecular weight difference places the two compounds in different property space: the benzyl derivative is near the upper limit of fragment-like molecules (MW ≤ 300), while the methyl analog is well within fragment space. This distinction directly affects solubility, permeability, and the strategy for fragment growing or linking.

Physicochemical profiling Lipophilicity Drug-likeness Fragment library

Hydrogen Bond Acceptor Count: Tetrahydropyran Ring vs. Cyclohexane Ring

Benzyl(oxan-4-ylmethyl)amine features 2 hydrogen bond acceptors (the tetrahydropyran ring oxygen and the amine nitrogen) . A hypothetical cyclohexane analog, N-Benzylcyclohexylmethylamine, would have only 1 H-bond acceptor (the amine nitrogen). The ring oxygen provides an additional polar interaction site that can engage protein backbone amides, serine/threonine hydroxyls, or water molecules in protein binding pockets [1]. This structural feature also increases aqueous solubility: tetrahydropyran-containing compounds typically show 2- to 5-fold greater aqueous solubility than their cyclohexane counterparts of equivalent carbon count [2]. For users designing compounds for in vivo studies or biochemical assays requiring higher compound concentrations, the oxane oxygen is a critical solubility-enhancing element.

Hydrogen bonding Molecular recognition Protein-ligand interactions Solubility

Confirmed Commercial Availability and Purity Benchmarking

Benzyl(oxan-4-ylmethyl)amine is commercially available from multiple vendors with confirmed purity specifications: 98% (Leyan, Catalog No. 1531522) and 97% (CymitQuimica) , and ≥95% from other suppliers. In contrast, the more structurally constrained analog N-Benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) is typically offered at ≥95% purity . The direct amine-to-ring analog therefore bears a lower typical purity specification (95% vs. 97–98%). The methylene-spaced target compound also benefits from more mature synthetic routes, with reported methods including reductive amination of tetrahydropyran-4-carboxaldehyde with benzylamine and nucleophilic substitution of (tetrahydropyran-4-yl)methyl halides with benzylamine, providing multiple cost-competitive manufacturing pathways .

Chemical sourcing Purity specification Building block availability Procurement quality

Target Application Scenarios for Benzyl(oxan-4-ylmethyl)amine in Research and Industrial Sourcing


Fragment-Based Lead Generation Targeting Serine Proteases

The measured trypsin IC₅₀ of 21 µM qualifies this compound as a low-molecular-weight starting point for fragment-based drug discovery (FBDD) targeting serine proteases [1]. Its ligand efficiency (LE ≈ 0.25 kcal/mol per heavy atom, assuming ΔG ≈ -RT ln(IC₅₀)) is within the acceptable range for fragment hits (LE > 0.20). The tetrahydropyran oxygen provides a synthetic handle for structure-guided optimization, while the benzyl group can be substituted to explore the S1 pocket. Procurement of this compound at ≥97% purity from validated vendors ensures reliable screening data and reproducible SAR expansion .

Scaffold-Hopping Library Design with Oxygen Heterocycle Diversity

With 4 rotatable bonds, 2 H-bond acceptors, and a saturated oxygen heterocycle, this compound occupies a distinct region of chemical space compared to cyclohexane or piperidine analogs [1]. It is suitable for inclusion in diversity-oriented synthesis (DOS) libraries aimed at exploring the impact of ring oxygen placement on target selectivity. The methylene spacer between the tetrahydropyran ring and the amine distinguishes it from the directly attached analog (CAS 443344-23-8), offering a 33% increase in conformational flexibility that can be exploited to probe binding pocket shape complementarity .

Synthetic Intermediate for Tetrahydropyran-Containing APIs

The compound's secondary amine functionality makes it a versatile intermediate for amide bond formation, reductive amination, and N-arylation reactions [1]. Its tetrahydropyran ring is a privileged scaffold found in approved drugs (e.g., antipsychotics, antivirals) where the oxygen atom contributes to metabolic stability and reduced hERG liability compared to piperidine analogs. Sourcing this intermediate at 97–98% purity from multiple commercial suppliers de-risks scale-up campaigns and ensures batch-to-batch consistency for process chemistry development .

Biochemical Tool Compound for Profiling Amine Oxidase Selectivity

Although trypsin inhibition data are currently the most quantitative, the structural similarity of this compound to benzylamine—a known monoamine oxidase substrate—suggests potential utility as a tool for profiling MAO-A vs. MAO-B selectivity [1]. The tetrahydropyran ring introduces steric bulk not present in benzylamine, which may alter the oxidation rate and isoform preference. Researchers investigating amine metabolism or developing MAO inhibitors can use this compound as a comparator to dissect the structural determinants of substrate recognition by flavin-dependent amine oxidases .

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